molecular formula C21H22ClNO9 B125286 Zomepirac glucuronide CAS No. 75871-31-7

Zomepirac glucuronide

Cat. No. B125286
CAS RN: 75871-31-7
M. Wt: 467.9 g/mol
InChI Key: FNGKIZYZSHHXJZ-ZFORQUDYSA-N
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Description

Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects such as immunological reactions and renal toxicity . Zomepirac is metabolized to its acyl glucuronide form, which is reactive and unstable, and has been implicated in the drug's toxicity . This metabolite can form covalent adducts with proteins, potentially leading to toxicological consequences .

Synthesis Analysis

Zomepirac glucuronide is formed through the metabolism of zomepirac by UDP-glucuronosyltransferase, a process that typically serves as a detoxification pathway [

Scientific Research Applications

Pharmacological Properties and Analgesic Efficacy of Zomepirac

Zomepirac, chemically related to non-steroidal anti-inflammatory agents like tolmetin, has been extensively studied for its analgesic properties and efficacy. Zomepirac demonstrates potent inhibition of prostaglandin synthesis, similar to aspirin and other NSAIDs, which contributes to its analgesic and anti-inflammatory effects. Notably, in animal models, it has shown more potent anti-inflammatory activity than aspirin. Despite its ulcerogenic activity demonstrated in animals, long-term studies in humans indicated a relatively low incidence of gastrointestinal bleeding and peptic ulcer. Zomepirac's elimination involves extensive urinary excretion, with the major metabolite being zomepirac glucuronide, contributing to approximately 57% of the radioactivity after a 25mg dose (Morley et al., 1982).

Pharmacokinetic Profile and Clinical Efficacy

Zomepirac exhibits comprehensive absorption when orally administered and is extensively bound to plasma albumin. Its pharmacokinetics are characterized by a half-life of about 4 hours, although this may increase with multiple doses. Clinically, zomepirac has demonstrated efficacy in managing acute pain of moderate to severe intensity and chronic pain conditions like osteoarthritis. It has been compared favorably with other analgesics and NSAIDs in terms of efficacy and has a lower incidence of certain side effects like gastrointestinal disturbances and hearing disorders (Morley et al., 1982).

Metabolism and Implications in Drug Monitoring

Zomepirac undergoes extensive metabolism, predominantly through glucuronidation. The formation of biologically active or reactive glucuronides and their potential role in the pharmacokinetics and pharmacodynamics of drugs like zomepirac has been a subject of study. Understanding the role of glucuronidation and the activity of metabolites like zomepirac glucuronide can be crucial in therapeutic drug monitoring, optimizing therapeutic outcomes, and understanding drug interactions and side effects (Shipkova & Wieland, 2005).

Safety And Hazards

Zomepirac glucuronide is classified as Acute Toxicity, Oral (Category 2) . Zomepirac, the parent drug, was withdrawn from the market due to its tendency to cause serious anaphylaxis in a small, but unpredictable, subset of the patient population .

Future Directions

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research could benefit from further investigation.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKIZYZSHHXJZ-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226775
Record name Zomepirac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zomepirac glucuronide

CAS RN

75871-31-7
Record name β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75871-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zomepirac glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zomepirac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
J Hasegawa, PC Smith, LZ Benet - Drug Metabolism and Disposition, 1982 - Citeseer
… Interest by our laboratory in studying the pharmaco-kinetics of Z revealed unusual artifacts attributed to zomepirac glucuronide(ZG) during analytical method development. Liquid …
Number of citations: 133 citeseerx.ist.psu.edu
PC Smith, LZ Benet, AF McDonagh - Drug Metabolism and Disposition, 1990 - ASPET
… We now present evidence, using zomepirac glucuronide, for an alternative mechanism … in solution with zomepirac glucuronide in vitro. When zomepirac glucuronide was added to …
Number of citations: 185 dmd.aspetjournals.org
PNJ Langendijk, PC Smith, J Hasegawa… - … of Chromatography B …, 1984 - Elsevier
… to pH 3 to avoid zomepirac glucuronide degradation. Samples (0.5 ml) … zomepirac glucuronide is optimized. Sample preparation prior to analysis so as to prevent zomepirac glucuronide …
Number of citations: 19 www.sciencedirect.com
PJ O'NEILL, KA YORGEY… - The Journal of …, 1982 - Wiley Online Library
… , and zomepirac glucuronide. Zomepirac was the major circulating compound, with zomepirac glucuronide and … Elimination half‐lives for zomepirac, zomepirac glucuronide, and …
Number of citations: 22 accp1.onlinelibrary.wiley.com
PC Smith, PNJ Langendijk, JA Bosso… - Clinical Pharmacology …, 1985 - Wiley Online Library
… , zomepirac glucuronide concentrations in plasma were comparable to those of zomepirac. Probenecid decreased the renal clearance of zomepirac glucuronide … zomepirac glucuronide …
Number of citations: 91 ascpt.onlinelibrary.wiley.com
A Iwamura, K Watanabe, S Akai, T Nishinosono… - Drug Metabolism and …, 2016 - ASPET
Glucuronidation, an important phase II metabolic route, is generally considered to be a detoxification pathway. However, acyl glucuronides (AGs) have been implicated in the toxicity of …
Number of citations: 23 dmd.aspetjournals.org
DA Smith, T Hammond, TA Baillie - Drug Metabolism and Disposition, 2018 - ASPET
While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from …
Number of citations: 37 dmd.aspetjournals.org
PC Smith, AF McDonagh… - The Journal of clinical …, 1986 - Am Soc Clin Investig
… Because of the similarity of zomepirac glucuronide to … for the isomers of zomepirac glucuronide which were formed … with overall exposure to zomepirac glucuronide when exposure was …
Number of citations: 222 www.jci.org
JC Ojingwa, H Spahn-Langguth, LZ Benet - Journal of pharmacokinetics …, 1994 - Springer
… conjugates (Table V) with the addition that at a drug/conjugate: displacer molar ratio of 1:1, salicylate was able to increase the unbound fraction of zomepirac and zomepirac glucuronide…
Number of citations: 33 link.springer.com
M Wang, MD Gorrell, GW McCaughan, RG Dickinson - Life sciences, 2001 - Elsevier
… Covalent binding of zomepirac glucuronide to proteins: evidence for a Schiff base mechanism. Drug Metabolism and Disposition 1990;18:639–44. 32. …
Number of citations: 46 www.sciencedirect.com

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